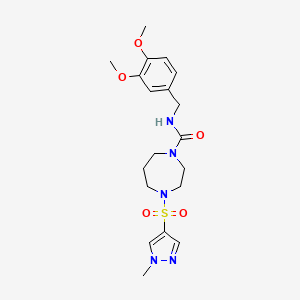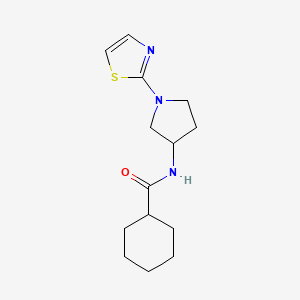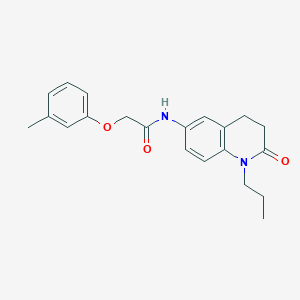![molecular formula C22H17FN4 B2700438 2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline CAS No. 478064-31-2](/img/structure/B2700438.png)
2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline” is a chemical compound with the CAS Number: 478064-31-2. Its IUPAC name is 4-fluorobenzaldehyde (3-benzyl-2-quinoxalinyl)hydrazone . The compound has a molecular weight of 356.4 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C22H17FN4/c23-18-12-10-17 (11-13-18)15-24-27-22-21 (14-16-6-2-1-3-7-16)25-19-8-4-5-9-20 (19)26-22/h1-13,15H,14H2, (H,26,27)/b24-15+ . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atom, the benzyl group, and the quinoxaline moiety.Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds structurally similar to 2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline have been extensively studied for their antimicrobial properties. For example, derivatives of quinoxaline have shown significant activity against various bacteria and fungi. This includes the study of novel quinoxaline Schiff bases, which demonstrated potent anti-microbial and anti-tuberculosis activity (Saravanan et al., 2017). Another study highlighted the synthesis and antimicrobial activity of 2-substituted benzyl hydrazino-3-methyl quinoxalines (Vyas, Chauhan, & Parikh, 2006).
Antitumor Potential
Quinoxaline derivatives also exhibit potential in cancer treatment. A study on 2-(benzimidazol-2-yl)quinoxalines showed promising activity against a wide range of cancer lines without significant cytotoxicity against normal human cells (Mamedov et al., 2022). Additionally, 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics have been synthesized and showed notable antitumor activities (Easmon et al., 2006).
Neuroprotection and CNS Applications
Quinoxaline derivatives like NBQX, an analog of the quinoxalinedione antagonists, have been shown to protect against global ischemia, suggesting potential neuroprotective applications (Sheardown et al., 1990).
Fluorescence and Optical Applications
Some quinoxaline derivatives have been developed as viscosity-sensitive fluorescent probes, demonstrating the versatility of quinoxaline in various scientific fields. These compounds show potential for use in viscosity detection and other optical applications (Wang et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
3-benzyl-N-[(E)-(4-fluorophenyl)methylideneamino]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4/c23-18-12-10-17(11-13-18)15-24-27-22-21(14-16-6-2-1-3-7-16)25-19-8-4-5-9-20(19)26-22/h1-13,15H,14H2,(H,26,27)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMKNRNWFDKAML-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2NN=CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N=C2N/N=C/C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(chloromethyl)-5H,6H-imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B2700359.png)

![7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700361.png)


![4-[(3-chloro-4-methoxyphenyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2700367.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2700369.png)


![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2700374.png)

![9-(4-bromophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700378.png)